![molecular formula C20H24ClNO4S2 B2670932 3-(Tert-butylsulfonyl)-1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidine CAS No. 1448030-78-1](/img/structure/B2670932.png)
3-(Tert-butylsulfonyl)-1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Tert-butylsulfonyl)-1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C20H24ClNO4S2 and its molecular weight is 441.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organocatalytic Applications
- A study by Wang et al. (2009) in "Tetrahedron Letters" reported the use of a related compound, 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, as a highly efficient bifunctional organocatalyst for Michael addition reactions. This illustrates the potential of similar compounds in asymmetric synthesis and catalysis (Wang et al., 2009).
Synthesis of Chiral Pyrrolidin-3-ones
- A gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides has been developed, providing access to chiral pyrrolidin-3-ones. This research by Shu et al. (2014) in "Chemical Communications" demonstrates the role of tert-butylsulfonyl groups in the synthesis of valuable chiral compounds (Shu et al., 2014).
Improvement in Synthesis Techniques
- Research by Wen-jun (2007) in the "Chinese Journal of Synthetic Chemistry" showed the use of similar sulfonyl compounds in improving synthesis methods for other chemical compounds, highlighting the importance of these chemicals in the development of more efficient synthetic processes (Wen-jun, 2007).
Antimicrobial Activity Research
- Zareef et al. (2008) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" conducted studies on the cyclization of similar compounds, leading to products with antimicrobial properties. This signifies the potential use of tert-butylsulfonyl derivatives in pharmaceuticals and antimicrobial research (Zareef, Iqbal, & Arfan, 2008).
Electrolyte Research in Batteries
- Research by Shin and Cairns (2008) in the "Journal of Power Sources" explored the use of pyrrolidinium derivatives in electrolytes for Li/S cells. This demonstrates the potential of these compounds in advancing battery technology (Shin & Cairns, 2008).
Fuels Desulfurization and Denitrogenation
- A study by Kędra-Królik et al. (2011) in "Energy & Fuels" explored the use of similar sulfonyl compounds for deep desulfurization and denitrogenation of fuels, suggesting their application in cleaner fuel technologies (Kędra-Królik et al., 2011).
Catalytic Reactions and Synthesis
- Studies by various authors have demonstrated the use of tert-butylsulfonyl and similar compounds in catalytic reactions and the synthesis of diverse chemical compounds, underscoring their versatility in chemical synthesis and catalysis. Examples include work by Llamas et al. (2006) in "Organic Letters" and Elavarasan et al. (2011) in the "Chemical Engineering Journal" (Llamas, Gómez Arrayás, & Carretero, 2006), (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Properties
IUPAC Name |
3-tert-butylsulfonyl-1-[3-(4-chlorophenyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4S2/c1-20(2,3)27(23,24)19-11-12-22(14-19)28(25,26)18-6-4-5-16(13-18)15-7-9-17(21)10-8-15/h4-10,13,19H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDPHBJFJDCZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
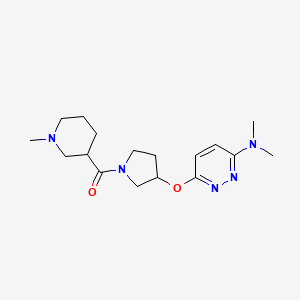
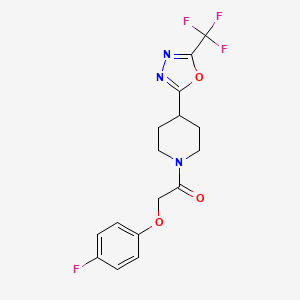
![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)



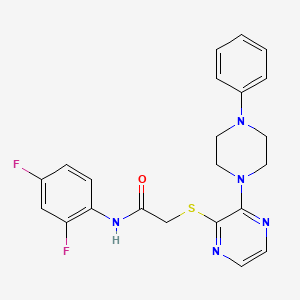
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)
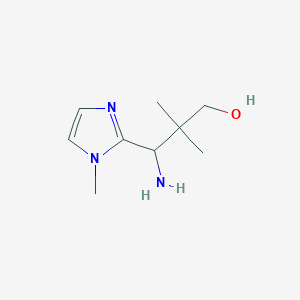
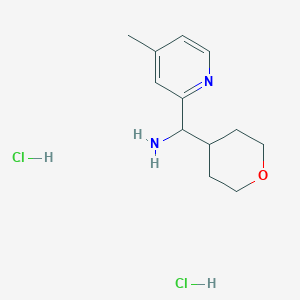
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2670868.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)
![N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2670872.png)
